N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Overview
Description
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is a synthetic organic compound belonging to the class of oxofuran carboxamides. This compound is characterized by a benzyl group attached to a furan ring, which is further substituted with three methyl groups and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can be achieved through a one-pot two-step reaction catalyzed by sodium methoxide. The process involves the condensation of readily available tertiary α-hydroxyketones with substituted cyanoacetamides to form 2-imino-2,5-dihydrofuran-3-carboxamides. These intermediates are then hydrolyzed to yield the desired product .
General Procedure:
- A mixture of an α-hydroxyketone (10 mmol), a cyanoacetamide (10 mmol), and sodium methoxide (1 mmol) in absolute methanol (15 mL) is heated at 35–40°C for 5 hours.
- After concentration, the residue is acidified with aqueous HCl to pH 1–2 and kept at room temperature for 24 hours.
- The solution is extracted with ethyl ether, and the combined organic layers are dried with anhydrous Na2SO4, filtered, and concentrated.
- The product is crystallized from petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis method.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group and the furan ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2-oxofuran-3-carboxamides: These compounds share the furan carboxamide core but differ in their substituents.
Benzyl-substituted furans: Compounds with similar benzyl substitution on the furan ring.
Trimethyl-substituted furans: Compounds with similar methyl substitution patterns.
Uniqueness
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its specific combination of benzyl, trimethyl, and carboxamide groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-12(14(18)19-15(10,2)3)13(17)16-9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJBNYRTKHBWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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